![molecular formula C6H14SSe2 B14320285 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane CAS No. 105891-01-8](/img/structure/B14320285.png)
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane is an organoselenium compound with potential applications in various fields of chemistry and biology. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane typically involves the reaction of selenium-containing precursors with sulfur-containing compounds. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Using methylselanyl halides and thiolates under mild conditions.
Reductive Coupling: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to couple selenium and sulfur precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like hydrogen peroxide or peracids to form selenoxides and sulfoxides.
Reduction: Using reducing agents to convert selenoxides back to selenides.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Selenoxides, sulfoxides.
Reduction Products: Selenides, thiols.
Substitution Products: Various organoselenium and organosulfur derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Organoselenium compounds are used as catalysts in organic synthesis due to their ability to facilitate various chemical transformations.
Material Science: These compounds are explored for their potential in developing new materials with unique properties.
Biology
Antioxidants: Organoselenium compounds exhibit antioxidant properties, making them valuable in studying oxidative stress and related biological processes.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, providing insights into enzyme function and regulation.
Medicine
Therapeutic Agents: Potential use in developing drugs for treating diseases related to oxidative stress and inflammation.
Diagnostic Tools: Utilized in imaging and diagnostic techniques due to their unique chemical properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane involves its interaction with molecular targets such as enzymes and cellular components. The compound may exert its effects through:
Redox Reactions: Modulating oxidative stress by participating in redox reactions.
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Signal Transduction: Affecting cellular signaling pathways involved in stress response and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane: Unique due to its dual selenium and sulfur content.
Diphenyl Diselenide: Known for its antioxidant properties.
Selenocysteine: An amino acid containing selenium, essential for certain enzymes.
Uniqueness
This compound stands out due to its specific combination of selenium and sulfur atoms, which may confer unique chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
105891-01-8 |
|---|---|
Fórmula molecular |
C6H14SSe2 |
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
1-methylselanyl-2-(2-methylselanylethylsulfanyl)ethane |
InChI |
InChI=1S/C6H14SSe2/c1-8-5-3-7-4-6-9-2/h3-6H2,1-2H3 |
Clave InChI |
PMTQIYRDQTUMOY-UHFFFAOYSA-N |
SMILES canónico |
C[Se]CCSCC[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


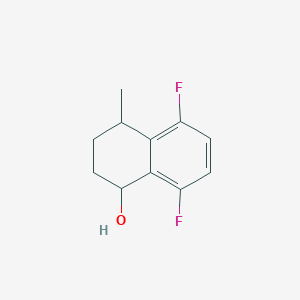
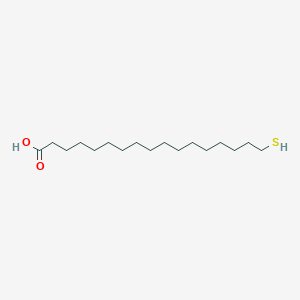
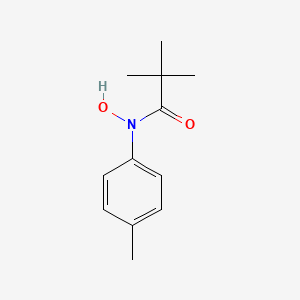
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
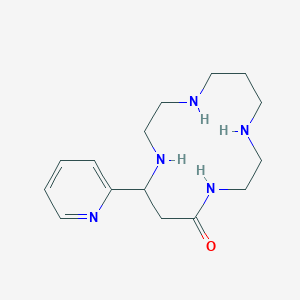
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

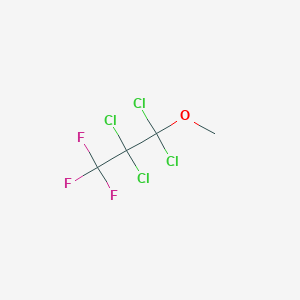
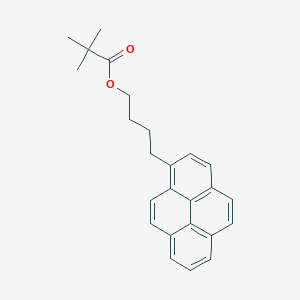
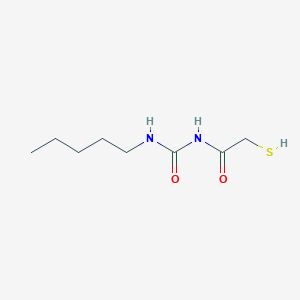

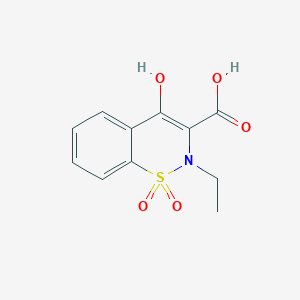
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
